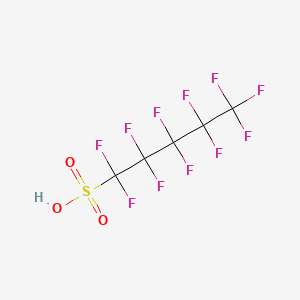

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro-

描述

全氟戊烷磺酸是全氟磺酸家族的成员,其特点是存在全氟化碳链和磺酸官能团。 全氟戊烷磺酸的分子式为C5HF11O3S,由于其强碳氟键,以其高稳定性和抗降解性而闻名 .

作用机制

全氟戊烷磺酸发挥其作用的主要机制是通过与生物分子的相互作用。 已知它会激活过氧化物酶体增殖物激活受体 (PPARs) 和组成型雄烷受体 (CARs),它们在脂质代谢和解毒途径中发挥作用 .

类似化合物:

- 全氟丙烷磺酸

- 全氟丁烷磺酸

- 全氟己烷磺酸

- 全氟庚烷磺酸

- 全氟辛烷磺酸

比较: 全氟戊烷磺酸由于其特定的链长而具有独特的性质,赋予了其独特的物理和化学性质。与短链全氟磺酸相比,它具有更高的疏水性和稳定性。 长链全氟磺酸,如全氟辛烷磺酸,因其对环境和健康的影响而得到更广泛的研究 .

准备方法

合成路线和反应条件: 全氟戊烷磺酸可以通过全氟烷基碘化物的电化学氟化合成。 该过程涉及在氢氟酸溶液中电解前体,导致形成全氟磺酸 .

工业生产方法: 全氟戊烷磺酸的工业生产通常涉及相同的电化学氟化过程。 该方法因其在生产高度氟化化合物方面效率高且杂质少而受到青睐 .

化学反应分析

科学研究应用

全氟戊烷磺酸在科学研究和工业中有着广泛的应用:

相似化合物的比较

- Perfluoropropanesulfonic acid

- Perfluorobutanesulfonic acid

- Perfluorohexanesulfonic acid

- Perfluoroheptanesulfonic acid

- Perfluorooctanesulfonic acid

Comparison: Perfluoropentanesulfonic acid is unique due to its specific chain length, which imparts distinct physical and chemical properties. Compared to shorter-chain perfluorosulfonic acids, it has higher hydrophobicity and stability. Longer-chain perfluorosulfonic acids, such as perfluorooctanesulfonic acid, have been more extensively studied for their environmental and health impacts .

生物活性

1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- (often referred to as undecafluoro-1-pentanesulfonate) is a perfluoroalkyl sulfonate (PFAS) with a complex structure that has garnered attention due to its potential biological activities and environmental implications. This compound is primarily utilized in organic synthesis and the production of fluorinated surfactants. Understanding its biological activity is crucial for assessing its safety and environmental impact.

- Molecular Formula : C5F11NaO3S

- Molecular Weight : 372.09 g/mol

- CAS Number : 630402-22-1

- Solubility : Slightly soluble in acetone, DMSO, methanol; slightly soluble in water.

- Appearance : White to brown solid.

- Storage Conditions : Hygroscopic; recommended storage at -20°C under inert atmosphere.

Biological Activity Overview

The biological activity of undecafluoro-1-pentanesulfonate has been studied primarily in relation to its effects on human health and the environment. Key findings from various studies are summarized below:

Toxicological Studies

-

Human Health Impacts :

- Cholesterol and Lipid Metabolism : Exposure to PFAS compounds like undecafluoro-1-pentanesulfonate has been associated with increased cholesterol levels and altered lipid profiles. Studies indicate that these compounds can interfere with lipid metabolism in humans and animals .

- Endocrine Disruption : Research suggests that PFAS can disrupt hormonal balance by affecting thyroid hormone levels and other endocrine functions .

-

Animal Studies :

- In animal models, exposure to PFAS has shown various toxic effects including liver toxicity and changes in metabolic processes. For instance, male rats treated with PFOS (a related compound) exhibited significant reductions in triglycerides and cholesterol levels .

- Developmental toxicity was observed in offspring exposed to PFAS during gestation periods .

Environmental Impact

-

Bioaccumulation Potential :

- Studies indicate that perfluoroalkyl sulfonates have a high potential for bioaccumulation due to their resistance to degradation. They tend to bind to proteins rather than partitioning into fatty tissues .

- The long-chain nature of undecafluoro-1-pentanesulfonate suggests it may also exhibit similar bioaccumulative properties as other PFAS compounds .

- Persistence in the Environment :

Case Study 1: Human Exposure Assessment

A study conducted on factory workers exposed to PFAS demonstrated significantly elevated blood levels compared to the general population. This exposure correlated with increased serum cholesterol levels and potential thyroid dysfunctions .

Case Study 2: Animal Toxicity Testing

In a combined repeated dose study using rats, doses of undecafluoro-1-pentanesulfonate resulted in altered liver weights and metabolic changes without significant gross or microscopic alterations in other organs. These findings highlight the compound's potential for liver toxicity at elevated exposure levels .

Data Summary Table

属性

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF11O3S/c6-1(7,2(8,9)4(12,13)14)3(10,11)5(15,16)20(17,18)19/h(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACEKLXZRZOWKRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)F)(F)F)(C(C(F)(F)S(=O)(=O)O)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F11SO3H, C5HF11O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062600 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2706-91-4 | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2706-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002706914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentanesulfonic acid, 1,1,2,2,3,3,4,4,5,5,5-undecafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoropentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoropentane-1-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。